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molecular formula C12H10FN3 B8659118 5-(4-amino-2-fluorophenyl)-1-methyl-1H-pyrrole-2-carbonitrile CAS No. 922505-85-9

5-(4-amino-2-fluorophenyl)-1-methyl-1H-pyrrole-2-carbonitrile

Cat. No. B8659118
M. Wt: 215.23 g/mol
InChI Key: MGFMZAUPZJHQAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07291643B2

Procedure details

4-Bromo-3-fluoroaniline (0.95 g, 5.0 mmol), 1-methyl-5-cyano-2-pyrroleboronic acid (1.35 g, 9.0 mmol), KF (0.96 g, 16.5 mmol), and Pd2(dba)3 (120 mg, 0.125 mmol) were added to a 50 mL round bottom flask under nitrogen. The flask was sealed and purged with nitrogen for 5 minutes. THF (12.5 mL) was added and the mixture was purged with nitrogen for an additional 5 minutes. A solution of tri-t-butylphosphine (10% wt in hexanes) (0.74 mL, 0.25 mmol) was added via syringe and the mixture was stirred vigorously at 25° C. for 16 hours. The mixture was diluted with 250 mL of EtOAc, filtered through a plug of silica gel, washed with 200 mL of EtOAc and concentrated to give a crude brown/black semi-solid. Purification via Isco chromatography (the Redisep® column, silica, gradient 5%-100% ethyl acetate in hexane) afforded 5-(4-amino-2-fluorophenyl)-1-methyl-1H-pyrrole-2-carbonitrile as a white solid (1.05 g, 98%).
Quantity
0.95 g
Type
reactant
Reaction Step One
Quantity
1.35 g
Type
reactant
Reaction Step One
Name
Quantity
0.96 g
Type
reactant
Reaction Step One
Quantity
120 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][C:3]=1[F:9].[CH3:10][N:11]1[C:15]([C:16]#[N:17])=[CH:14][CH:13]=[C:12]1B(O)O.[F-].[K+]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[NH2:6][C:5]1[CH:7]=[CH:8][C:2]([C:12]2[N:11]([CH3:10])[C:15]([C:16]#[N:17])=[CH:14][CH:13]=2)=[C:3]([F:9])[CH:4]=1 |f:2.3,4.5.6.7.8|

Inputs

Step One
Name
Quantity
0.95 g
Type
reactant
Smiles
BrC1=C(C=C(N)C=C1)F
Name
Quantity
1.35 g
Type
reactant
Smiles
CN1C(=CC=C1C#N)B(O)O
Name
Quantity
0.96 g
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
120 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred vigorously at 25° C. for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was sealed
CUSTOM
Type
CUSTOM
Details
purged with nitrogen for 5 minutes
Duration
5 min
ADDITION
Type
ADDITION
Details
THF (12.5 mL) was added
CUSTOM
Type
CUSTOM
Details
the mixture was purged with nitrogen for an additional 5 minutes
Duration
5 min
ADDITION
Type
ADDITION
Details
A solution of tri-t-butylphosphine (10% wt in hexanes) (0.74 mL, 0.25 mmol) was added via syringe
ADDITION
Type
ADDITION
Details
The mixture was diluted with 250 mL of EtOAc
FILTRATION
Type
FILTRATION
Details
filtered through a plug of silica gel
WASH
Type
WASH
Details
washed with 200 mL of EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a crude brown/black semi-solid
CUSTOM
Type
CUSTOM
Details
Purification via Isco chromatography (the Redisep® column, silica, gradient 5%-100% ethyl acetate in hexane)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NC1=CC(=C(C=C1)C1=CC=C(N1C)C#N)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.05 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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